5-(4-Methoxyphenyl)pentanoic acid
Overview
Description
5-(4-Methoxyphenyl)pentanoic acid is a chemical compound with the linear formula C12H16O3 . It has a molecular weight of 208.26 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-(4-Methoxyphenyl)pentanoic acid is represented by the linear formula C12H16O3 . This indicates that the molecule is composed of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
5-(4-Methoxyphenyl)pentanoic acid has a molecular weight of 208.25400 and a density of 1.093g/cm3 . It has a boiling point of 371.5ºC at 760 mmHg . The molecular formula of this compound is C12H16O3 .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of ONO-LB-457
A study describes the synthesis of a potent leukotriene B4 receptor antagonist, ONO-LB-457, which contains 5-(4-Methoxyphenyl)pentanoic acid as a core structure. This compound is significant for its role in inhibiting aggregation, chemotaxis, and leukotriene B4-induced human neutrophil degranulation (Hamri et al., 2021).
Linkers for Solid Phase Synthesis
Another research discusses the use of 5-(4-Methoxyphenyl)pentanoic acid derivatives as linkers for solid phase synthesis. These compounds demonstrate higher acid stability than standard trityl resins, showcasing their utility in the synthesis of complex molecules (Bleicher et al., 2000).
X-Ray Imaging Applications
- Radiopaque Compound for X-Ray Imaging: A compound related to 5-(4-Methoxyphenyl)pentanoic acid, specifically 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was synthesized and evaluated for its potential in X-ray imaging. This study demonstrated its significant radiopacity and noncytotoxic properties, suggesting its potential use in clinical X-ray imaging applications (Gopan et al., 2021).
Spectroscopic and Structural Evaluations
- Nonlinear Optical Properties: A compound containing a moiety similar to 5-(4-Methoxyphenyl)pentanoic acid was analyzed for its nonlinear optical activity. The study provided insights into the crystal packing and spectroscopic properties of these types of compounds, contributing to the understanding of their optical applications (Tamer et al., 2015).
Corrosion Inhibition
- Corrosion Control in Steel: A derivative of 5-(4-Methoxyphenyl)pentanoic acid was studied for its role in inhibiting corrosion of mild steel in acidic environments. This research highlights the compound's potential as a mixed inhibitor for industrial applications (Bentiss et al., 2009).
Chemical Synthesis and Applications
Synthesis of Functional Polymers
Initiators derived from 5-(4-Methoxyphenyl)pentanoic acid were used for the synthesis of functional polymers. These polymers have potential applications in drug delivery and tissue engineering, demonstrating the versatility of 5-(4-Methoxyphenyl)pentanoic acid in polymer chemistry (Sane et al., 2013).
Synthesis of Novel Diacids
Research focusing on the synthesis of novel diacids, including derivatives of 5-(4-Methoxyphenyl)pentanoic acid, explores their potential applications in various chemical processes. These diacids could be significant in creating new materials and chemical intermediates (Zhang, 2004).
properties
IUPAC Name |
5-(4-methoxyphenyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPOHJSGSYVQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322523 | |
Record name | 5-(4-methoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)pentanoic acid | |
CAS RN |
7508-04-5 | |
Record name | 7508-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-methoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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